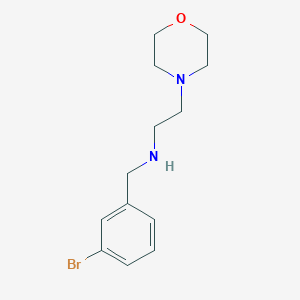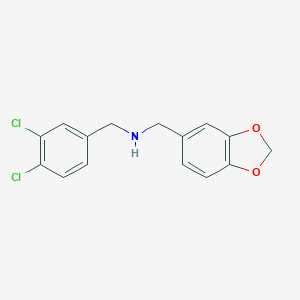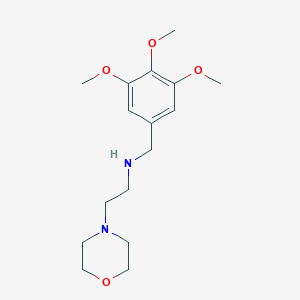SULFANYL]PROPYL})AMINE](/img/structure/B503921.png)
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is a complex organic compound that features a brominated benzyl group, an ethoxy substituent, and a tetrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE typically involves multiple steps:
Bromination: The starting material, 2-ethoxybenzylamine, undergoes bromination to introduce the bromine atom at the 5-position.
Tetrazole Formation: The phenyl group is introduced through a reaction with phenylhydrazine, followed by cyclization to form the tetrazole ring.
Thioether Formation: The tetrazole derivative is then reacted with a thiol to form the thioether linkage.
Final Coupling: The brominated benzylamine and the tetrazole-thioether intermediate are coupled under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Azides, nitriles, or other substituted derivatives.
Aplicaciones Científicas De Investigación
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism of action of [(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-(5-bromo-2-methoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine
- N-(5-chloro-2-ethoxybenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine
Uniqueness
[(5-BROMO-2-ETHOXYPHENYL)METHYL]({3-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]PROPYL})AMINE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The ethoxy group also imparts different electronic and steric properties compared to similar compounds with methoxy or chloro substituents.
Propiedades
Fórmula molecular |
C19H22BrN5OS |
|---|---|
Peso molecular |
448.4g/mol |
Nombre IUPAC |
N-[(5-bromo-2-ethoxyphenyl)methyl]-3-(1-phenyltetrazol-5-yl)sulfanylpropan-1-amine |
InChI |
InChI=1S/C19H22BrN5OS/c1-2-26-18-10-9-16(20)13-15(18)14-21-11-6-12-27-19-22-23-24-25(19)17-7-4-3-5-8-17/h3-5,7-10,13,21H,2,6,11-12,14H2,1H3 |
Clave InChI |
DGVNXPJQJLGDRY-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)Br)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
SMILES canónico |
CCOC1=C(C=C(C=C1)Br)CNCCCSC2=NN=NN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methoxyethanamine](/img/structure/B503838.png)
![2-[([1,1'-Biphenyl]-4-ylmethyl)amino]-1-phenyl-1-propanol](/img/structure/B503839.png)
![4-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-N,N-diethylaniline](/img/structure/B503841.png)




![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503850.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503851.png)
![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503852.png)
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503857.png)
![N-{3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B503859.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503860.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B503861.png)
